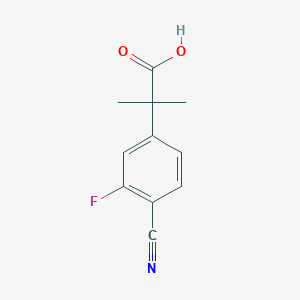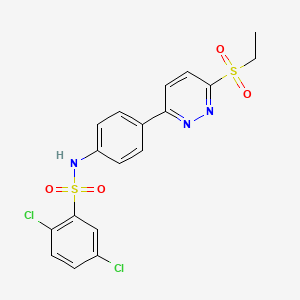
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H16ClN3O2 and its molecular weight is 281.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Applications
Compounds containing the 1,2,4-oxadiazole moiety, such as 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds demonstrated moderate activity against microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. The presence of hetero systems, including oxadiazole, contributed to these activities, suggesting potential applications in developing new antibacterial and antioxidant agents (Anusevičius et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
The oxadiazole derivatives have been utilized in the development of hole-blocking materials for OLEDs. The synthesis and application of bis(1,3,4-oxadiazole) systems in LEDs indicate their significant role in improving device performance, efficiency, and the electron-injection/hole-blocking layer properties. This research demonstrates the compound's utility in advancing OLED technology, offering insights into materials science and engineering (Wang et al., 2001).
Anticancer Potential
A study identified a novel 1,2,4-oxadiazole derivative as an apoptosis inducer with activity against various cancer cell lines. This compound's ability to induce apoptosis highlights its potential as an anticancer agent. The structural activity relationship (SAR) studies provided insights into the modifications enhancing its anticancer properties, emphasizing the importance of oxadiazole derivatives in therapeutic applications (Zhang et al., 2005).
Corrosion Inhibition
Research on oxadiazole derivatives, such as 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole, has demonstrated their effectiveness as corrosion inhibitors for metals in various environments. These studies explore the compounds' inhibitory mechanisms and efficiencies, providing valuable information for industrial applications in protecting materials from corrosion (Rochdi et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to exhibit potent, reversible, and competitive inhibitory action over certain enzymes . This suggests that 3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole might interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to diverse biological activities . The downstream effects of these pathways could include a range of cellular responses, depending on the specific targets and pathways involved.
Pharmacokinetics
For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid was found to undergo rapid metabolism and wide tissue distribution in rats, with an absorption ratio of ≥1.2% . This suggests that this compound might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound might have similar effects .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-10-6-4-9(5-7-10)12-15-13(18-16-12)11-3-2-8-14-11/h4-7,11,14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVXVDZJXNNDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)




![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)



![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)

![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)
